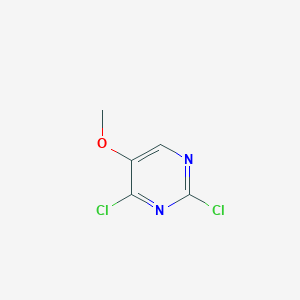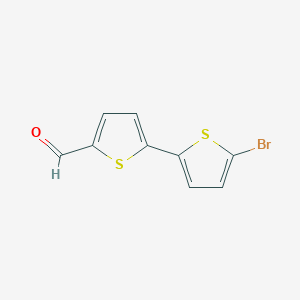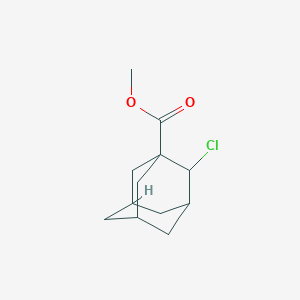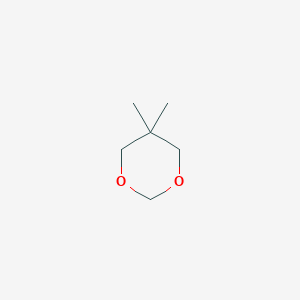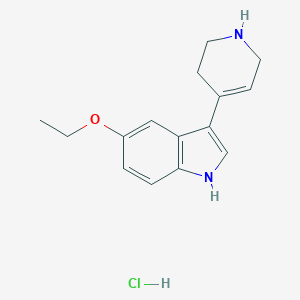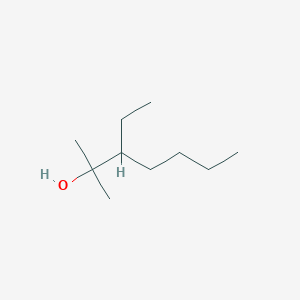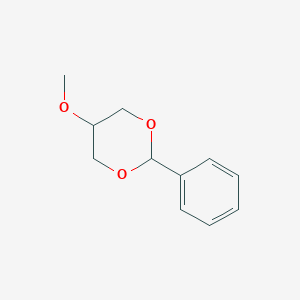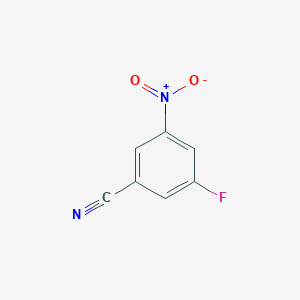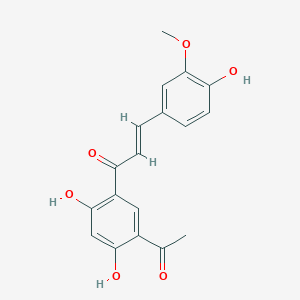
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, is an organic compound that belongs to the family of phenolic ketones. It is a yellow crystalline powder that is soluble in organic solvents, such as ethanol and chloroform. This compound has been the subject of scientific research due to its potential applications in various fields, such as medicine, cosmetics, and agriculture.
Mecanismo De Acción
The mechanism of action of acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, is not fully understood. However, studies have shown that it may exert its biological effects through various pathways, such as the inhibition of inflammatory mediators, the scavenging of free radicals, and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to scavenge free radicals, such as superoxide and hydroxyl radicals. In vivo studies have shown that this compound may have potential anticancer effects by inducing apoptosis in cancer cells. Additionally, it has been shown to have antifungal and antibacterial properties, making it a potential alternative to synthetic pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological activities. However, there are also some limitations to its use in lab experiments. For example, its solubility in water is limited, which may affect its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret its effects in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-. One potential direction is the further exploration of its potential applications in medicine, particularly in the treatment of inflammatory diseases and cancer. Another direction is the development of more efficient synthesis methods and purification techniques to improve its yield and purity. Additionally, more studies are needed to fully understand its mechanism of action and to explore its potential as a natural alternative to synthetic pesticides in agriculture.
Métodos De Síntesis
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, can be synthesized using various methods. One of the most common methods is the condensation of p-hydroxy-m-methoxyphenylacetic acid with acetylacetone in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a natural sunscreen agent in cosmetics. In agriculture, acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, has been shown to have antifungal and antibacterial properties, making it a potential alternative to synthetic pesticides.
Propiedades
Número CAS |
108051-28-1 |
|---|---|
Nombre del producto |
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)- |
Fórmula molecular |
C18H16O6 |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
(E)-1-(5-acetyl-2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H16O6/c1-10(19)12-8-13(17(23)9-16(12)22)14(20)5-3-11-4-6-15(21)18(7-11)24-2/h3-9,21-23H,1-2H3/b5-3+ |
Clave InChI |
BVQNOEWBRFGOAV-UHFFFAOYSA-N |
SMILES isomérico |
CC(=O)C1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC(=C(C=C2)O)OC |
SMILES |
CC(=O)C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C=C2)O)OC |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C=C2)O)OC |
Sinónimos |
(E)-1-(5-acetyl-2,4-dihydroxy-phenyl)-3-(4-hydroxy-3-methoxy-phenyl)pr op-2-en-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



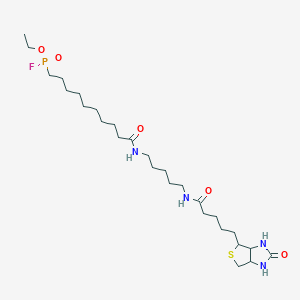


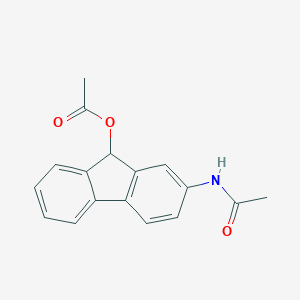
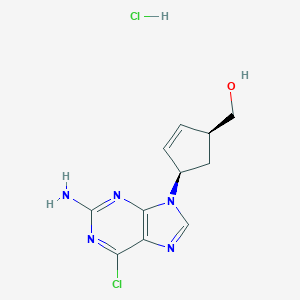
![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)
